molecular formula C14H14N2O2S B7616865 N-benzyl-2-(thiophen-2-ylformamido)acetamide

N-benzyl-2-(thiophen-2-ylformamido)acetamide

Cat. No.: B7616865
M. Wt: 274.34 g/mol
InChI Key: LJICWWKOMCHEMB-UHFFFAOYSA-N
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Description

N-benzyl-2-(thiophen-2-ylformamido)acetamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(thiophen-2-ylformamido)acetamide typically involves the condensation of thiophene-2-carboxylic acid with benzylamine, followed by the formation of the amide bond. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(thiophen-2-ylformamido)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-(thiophen-2-ylformamido)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-(thiophen-2-ylformamido)acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene ring can interact with biological macromolecules through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(thiophen-2-ylformamido)acetamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(15-9-11-5-2-1-3-6-11)10-16-14(18)12-7-4-8-19-12/h1-8H,9-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJICWWKOMCHEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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